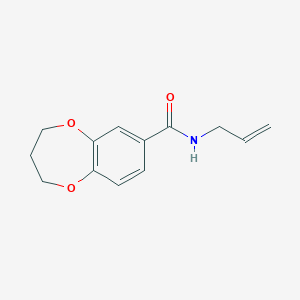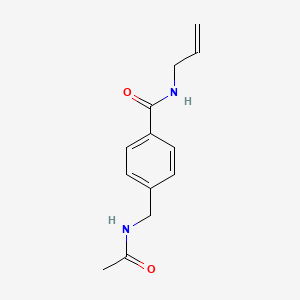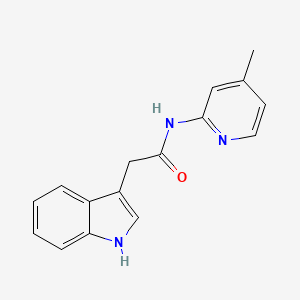![molecular formula C15H20N2O B7465355 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide, also known as Bicuculline, is a potent convulsant and antagonist of GABAA receptors. It is a bicyclic compound that belongs to the family of pyridines and is commonly used in scientific research to study the role of GABAergic neurotransmission in the central nervous system.
作用机制
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide is a competitive antagonist of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By blocking GABAA receptors, 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide increases neuronal excitability and can induce seizures. 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide has been shown to bind to the same site on GABAA receptors as the endogenous neurotransmitter GABA.
Biochemical and Physiological Effects:
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inducing seizures, 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide has also been shown to alter the expression of various genes involved in synaptic plasticity.
实验室实验的优点和局限性
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide is a highly potent and specific antagonist of GABAA receptors, which makes it a valuable tool for studying the role of GABAergic neurotransmission in the central nervous system. However, 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide has a number of limitations for lab experiments. It is highly toxic and can induce seizures at low doses, which can be problematic for animal studies. Additionally, the effects of 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide are highly dependent on the experimental conditions, which can make it difficult to interpret results.
未来方向
There are a number of future directions for research involving 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide. One area of interest is the role of GABAergic neurotransmission in various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and schizophrenia. Another area of interest is the development of new drugs that target GABAA receptors, either as agonists or antagonists, for the treatment of these disorders. Additionally, there is ongoing research into the mechanisms of action of 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide and other GABAA receptor modulators, which could lead to the development of new therapeutic approaches.
合成方法
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide can be synthesized through a series of chemical reactions starting from pyridine-2-carboxylic acid. The synthesis involves the conversion of pyridine-2-carboxylic acid to 3-methylpyridine-2-carboxylic acid, which is then coupled with bicyclo[2.2.1]heptan-2-one to form the bicyclic ring system. The final step involves the amidation of the carboxylic acid group with N-(tert-butoxycarbonyl)glycine methyl ester, followed by deprotection to obtain 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide.
科学研究应用
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide is widely used in scientific research to study the role of GABAergic neurotransmission in the central nervous system. It is commonly used to block GABAA receptors and induce seizures in animal models. 2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide has also been used to study the mechanisms of action of various drugs that modulate GABAergic neurotransmission.
属性
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-3-2-6-16-15(10)17-14(18)9-13-8-11-4-5-12(13)7-11/h2-3,6,11-13H,4-5,7-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHKBFMSJGXFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)

![N-(2,6-dichloro-3-methylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7465306.png)


![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)

![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)